molecular formula C10H7ClFNO B6294242 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole CAS No. 2364585-07-7

5-(2-chloro-6-fluoro-3-methylphenyl)oxazole

Cat. No.: B6294242
CAS No.: 2364585-07-7
M. Wt: 211.62 g/mol
InChI Key: ISUIWWFIVOKJAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Molecular Structure Analysis

The molecular formula of 5-(2-chloro-6-fluoro-3-methylphenyl)oxazole is C10H7ClFNO and it has a molecular weight of 211.62 g/mol.


Chemical Reactions Analysis

Oxazole compounds are known for their wide spectrum of biological activities, leading researchers globally to synthesize diverse oxazole derivatives . The synthesis of oxazole derivatives has been carried out by various researchers, and they have been assessed for different biological activities .

Properties

IUPAC Name

5-(2-chloro-6-fluoro-3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIWWFIVOKJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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